molecular formula C8H8BrCl2F2N B1384122 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride CAS No. 2031260-70-3

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B1384122
CAS No.: 2031260-70-3
M. Wt: 306.96 g/mol
InChI Key: IELMGMWKSVLOAO-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Bromo-2-chlorophenol , which is a halophenol. Halophenols are phenols in which the hydrogens at certain positions have been replaced by halogens .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 4-Bromo-2-chlorophenol, a related compound, can be synthesized through various methods .

Scientific Research Applications

  • Chemical Synthesis and Identification :

    • A study by Power et al. (2015) focused on the identification and synthesis of a related compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, which is a cathinone analogue of a phenethylamine derivative. This research highlights the analytical techniques used in the identification of such compounds, which could be relevant for the compound (Power et al., 2015).
  • Synthesis Methods :

    • The synthesis of similar halogenated compounds has been described by Mai (2005) in the preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride. This study provides insights into the synthesis techniques that could potentially be applied to the target compound (Mai, 2005).
    • Han et al. (2020) investigated the synthesis of 2,2-difluoroethylamine via the amination of 1-halo-2,2-difluoroethane. This study offers an understanding of the amination process in compounds with similar halogen and fluoro groups (Han et al., 2020).
  • Structural and Functional Analysis :

    • The study by Castro et al. (2001) examined the reactions of certain thionocarbonates with alicyclic amines, providing a basis for understanding how similar chemical structures might react under various conditions (Castro et al., 2001).
    • Aquino et al. (2015) described a method for synthesizing compounds that include amines and trifluoromethyl groups, which may share some similarities in chemical behavior with the compound (Aquino et al., 2015).
  • Applications in Material Science and Drug Development :

    • Mehta (2016) conducted a study on the synthesis and antibacterial activity of novel heterocyclic compounds, which can offer insights into potential applications of the compound in the field of medicinal chemistry (Mehta, 2016).
    • Meyer and El Qacemi (2020) explored the use of similar compounds in the creation of pyrrolidines, which have applications in chemical discovery, suggesting potential uses in pharmaceuticals or material science (Meyer & El Qacemi, 2020).

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF2N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELMGMWKSVLOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
Reactant of Route 3
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
Reactant of Route 4
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
Reactant of Route 5
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
Reactant of Route 6
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride

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